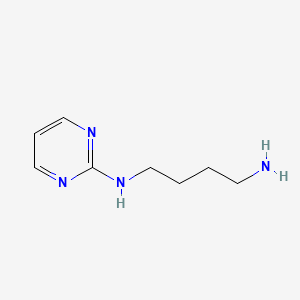
(3-Methylidenecyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylenecyclohexyl)methanol is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexane, featuring a methylene group attached to the third carbon of the cyclohexane ring and a hydroxyl group attached to the methylene carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylenecyclohexyl)methanol typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of (3-Methylenecyclohexyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts may also be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Methylenecyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form cyclohexylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.
Reduction: Cyclohexylmethanol.
Substitution: Cyclohexylmethyl halides.
Scientific Research Applications
(3-Methylenecyclohexyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methylenecyclohexyl)methanol involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include:
Enzymatic oxidation: Conversion to corresponding ketones or aldehydes.
Enzymatic reduction: Conversion to cyclohexylmethanol. These interactions can influence cellular processes and biochemical pathways.
Comparison with Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the methylene group.
Cyclohexanone: Similar ring structure but contains a ketone group instead of a hydroxyl group.
Cyclohexanecarboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness: (3-Methylenecyclohexyl)methanol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
21368-12-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3-methylidenecyclohexyl)methanol |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h8-9H,1-6H2 |
InChI Key |
NUYQGTBSJUSQJU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




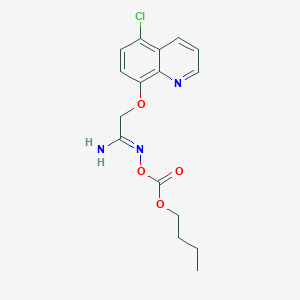
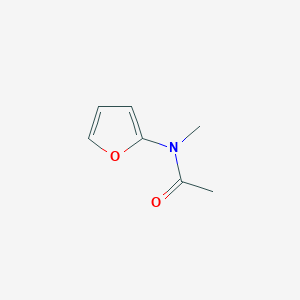
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
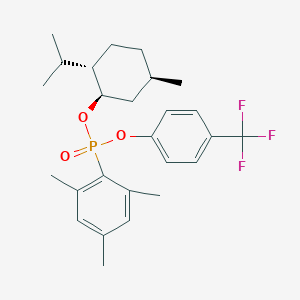

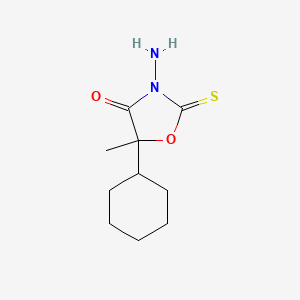
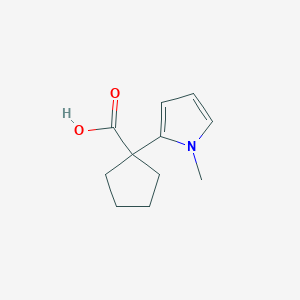
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
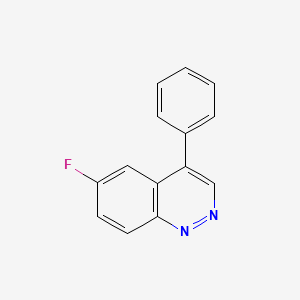
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
